1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride
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Overview
Description
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H10ClF3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group at the 2-position.
Amine Introduction:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety can form hydrogen bonds with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound also contains a trifluoromethyl group attached to a pyridine ring but differs in the presence of a piperazine ring instead of a cyclopropanamine moiety.
1-(Trifluoromethyl)cyclopropanamine hydrochloride: This compound lacks the pyridine ring and is simpler in structure.
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-5-6(1-4-14-7)8(13)2-3-8;/h1,4-5H,2-3,13H2;1H |
InChI Key |
QLPBYHPDAOGAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NC=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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